2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, typically involves reactions of amino pyridines with various reagents. For instance, methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have been synthesized by reacting methyl derivatives of 2-aminopyridine with ethyl 3-bromolevulinate and subsequent hydrolysis (Abignente et al., 1986). Additionally, palladium-catalyzed cascade reactions have been employed for the synthesis of hybrid structures involving imidazo[1,2-a]pyridine, demonstrating the versatility of synthetic approaches (Ju Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure and characterization of imidazo[1,2-a]pyridine derivatives are often analyzed using single-crystal X-ray diffraction, IR and Raman spectroscopy, and computational methods such as Density Functional Theory (DFT) calculations. These techniques provide insights into the intermolecular interactions, hydrogen bonding, and vibrational properties of these compounds (Dylong et al., 2016).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including hydroamination, aminooxygenation, and reactions with β-keto esters and 1,3-diones, to yield diverse derivatives. These reactions are influenced by catalysts such as silver and copper, and can involve innovative methodologies like "water-mediated" processes (Darapaneni Chandra Mohan et al., 2013).
Scientific Research Applications
Fluorescent Probes : A one-pot synthesis method has been developed for producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds serve as efficient fluorescent probes for mercury ions in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Imaging Probes : Substituted imidazo[1,2-a]pyridines have potential as imaging probes for studying peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT), offering high affinity and selective ligands (Katsifis et al., 2000).
GLP-1R Agonists : Novel derivatives with a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate skeleton show potential as selective glucagon-like peptide-1 receptor (GLP-1R) agonists, indicating their potential in anti-diabetic treatment (Gong et al., 2011).
Pharmaceutical and Biotechnology : A method for preparing (2-aminopyridin-4-yl)methanol, a key component of imidazo[1,2-a]pyridine, has potential applications in pharmaceuticals and biotechnology (Lifshits et al., 2015).
Anti-inflammatory and Analgesic Activities : Methyl substituted imidazo[1,2-a]pyridine-3-acetic acids have shown promising anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities compared to similar compounds (Abignente et al., 1986).
Cell Membrane Probes : Imidazo[1,5-a]pyridine-based fluorophores have potential as cell membrane probes, exhibiting high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).
Anticholinesterase Agents : Imidazo[1,2-a]pyridine-based compounds with biphenyl side chains show potential as acetylcholinesterase (AChE) inhibitors, while those with phenyl side chains exhibit better butyrylcholinesterase (BChE) inhibition effects (Kwong et al., 2019).
Future Directions
properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGHLTNIQXXXNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465541 | |
Record name | [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
CAS RN |
189005-44-5 | |
Record name | Zolpidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189005-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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